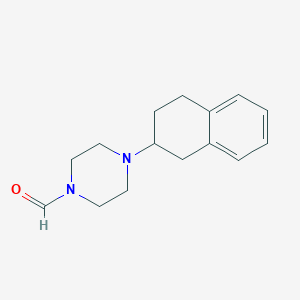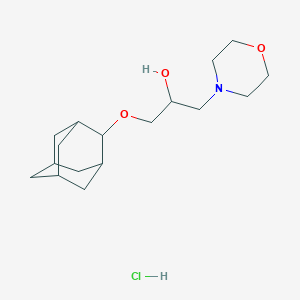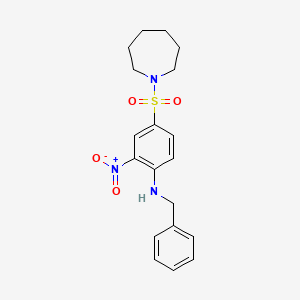![molecular formula C24H22N2O4 B4956141 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMB belongs to a class of compounds known as benzoxazoles, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.
Mecanismo De Acción
The exact mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide in lab experiments is that it has been extensively studied and its properties are well-characterized. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide is that it can be expensive, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide. One area of interest is the development of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide and its effects on various signaling pathways and enzymes. Finally, more research is needed to explore the potential antibacterial properties of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide and its potential use in the development of new antibiotics.
Métodos De Síntesis
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide can be synthesized using a variety of methods, including the reaction of 3-(1,3-benzoxazol-2-yl)-4-hydroxyphenylamine with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide can vary depending on the specific reaction conditions used, but typically ranges from 50-70%.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the anticancer properties of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide, which has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide has been investigated for its potential antibacterial properties, which could be useful in the development of new antibiotics.
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-2-3-13-29-18-8-6-7-16(14-18)23(28)25-17-11-12-21(27)19(15-17)24-26-20-9-4-5-10-22(20)30-24/h4-12,14-15,27H,2-3,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCRXQSPGKMNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)


![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B4956100.png)
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)


![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4956114.png)


